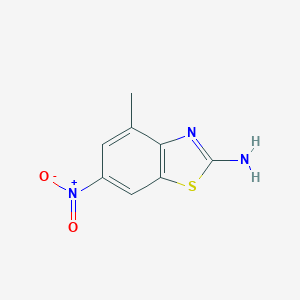

4-Methyl-6-nitro-1,3-benzothiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Methyl-6-nitro-1,3-benzothiazol-2-amine” is a chemical compound with the linear formula C8H7N3O3S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of benzothiazoles, which includes “4-Methyl-6-nitro-1,3-benzothiazol-2-amine”, can be achieved through various methods. One approach involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Another method uses a simple, green, and efficient process that enables the synthesis of benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .Molecular Structure Analysis

The molecular structure of “4-Methyl-6-nitro-1,3-benzothiazol-2-amine” is characterized by its linear formula C8H7N3O3S . The molecule was independently reacted with two aminothiazole moieties, 2-methoxy-6-{[(1,3-thiazol-2-yl)imino]methyl}phenol and 6-ethoxy-1,3-benzothiazol-2-amine, to produce two ligands .Chemical Reactions Analysis

Benzothiazoles, including “4-Methyl-6-nitro-1,3-benzothiazol-2-amine”, can undergo various chemical reactions. For instance, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Wissenschaftliche Forschungsanwendungen

Biochemistry and Medicinal Chemistry

Benzothiazoles, including 4-Methyl-6-nitro-benzothiazol-2-ylamine, have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are widely used in various fields due to their highly pharmaceutical and biological activity .

Green Chemistry

Benzothiazole compounds are related to green chemistry. They are synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Antioxidants

Some benzothiazole derivatives, including 4-Methyl-6-nitro-benzothiazol-2-ylamine, have shown potent DPPH radical scavenging activity, which makes them effective antioxidants .

Antibacterial Agents

Benzothiazole derivatives have been evaluated for their antibacterial activity as DNA gyraseB inhibitors .

Plant Growth Regulators

Benzothiazoles are used as plant growth regulators due to their biological activity .

Enzyme Inhibitors

Benzothiazoles serve as enzyme inhibitors, contributing to their wide range of applications in medicinal chemistry .

Imaging Reagents

Benzothiazoles are used as imaging reagents, further expanding their applications in the field of biochemistry .

Electroluminescent Devices

Benzothiazoles are used in electroluminescent devices due to their highly pharmaceutical and biological activity .

Safety and Hazards

Zukünftige Richtungen

The synthesis of heterocycle-incorporated azo dye derivatives, such as “4-Methyl-6-nitro-1,3-benzothiazol-2-amine”, is of significant interest in the pharmaceutical sector . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

Eigenschaften

IUPAC Name |

4-methyl-6-nitro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c1-4-2-5(11(12)13)3-6-7(4)10-8(9)14-6/h2-3H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSSHSODSGGVBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-6-nitro-benzothiazol-2-ylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Benzyloxy)carbonyl]histidyltyrosine](/img/structure/B93734.png)